2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol
Description
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is a chiral amino alcohol featuring a thiophene ring, a branched pentanol chain, and a primary amino group. Its structure combines aromatic (thiophene) and aliphatic (branched pentanol) components, making it a versatile scaffold for pharmaceutical and catalytic applications.
Properties
IUPAC Name |
2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGGHDZPYNFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CS1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Chirality Induction
Recent patents describe enantioselective methods using palladium catalysts to install the amino group stereospecifically:
- Chiral ligand synthesis : Prepare (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a ligand for Pd(OAc)₂.
- Buchwald-Hartwig amination : React 1-(thiophen-2-yl)pentan-1-ol mesylate with tert-butyl carbamate (BocNH₂) under Pd catalysis (80°C, 18 h).
- Deprotection : Remove Boc groups using HCl/dioxane (4 M, rt, 2 h).
Optimization Insight :
- Temperature sensitivity : Yields drop from 72% to 38% when exceeding 90°C due to ligand decomposition.
- Solvent effects : Toluene outperforms THF in minimizing racemization (enantiomeric excess: 94% vs. 81%).
One-Pot Reductive Amination Approaches
A streamlined protocol from pyrovalerone analog synthesis has been adapted for this compound:
- Ketone formation : Condense 2-thiophenemethylacetonitrile with methyl 4-methylpentanoate using nBuLi (−78°C, THF).
- Reductive amination : Treat the ketone intermediate with ammonium acetate (NH₄OAc) and NaBH₃CN in MeOH (pH 6.5, 24 h).
Advantages :
- Eliminates intermediate isolation, reducing purification steps.
- Achieves 63% overall yield with >90% diastereoselectivity when using (S)-BINOL-derived catalysts.
Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
- HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane:iPrOH (85:15), flow rate 1.0 mL/min, tR = 12.7 min (R-enantiomer), 14.3 min (S-enantiomer).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imine derivatives, dihydrothiophene derivatives, and various substituted amino alcohols .
Scientific Research Applications
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Thiophene-Containing Amino Alcohols
- 4-Phenyl-(thiophen-2-yl)acetic acid derivatives (): These compounds share the thiophene moiety but replace the branched pentanol with an acetic acid group. Docking studies reveal equivalent binding patterns in catalytic pockets, emphasizing the critical role of the thiophene ring in stabilizing interactions. However, the amino alcohol chain in 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol may enhance solubility and stereochemical complexity compared to carboxylic acid derivatives .
- (1R,2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol (): This epoxide-containing analogue substitutes the thiophene with an oxiran group. The amino alcohol backbone remains conserved, suggesting shared synthetic routes (e.g., stereoselective diboration, as in ) .
Aliphatic Amino Alcohols
- 4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol (): This compound replaces the thiophene with a cyclohexylamino group. Safety data indicate restrictions for R&D use, highlighting the need for controlled handling compared to thiophene derivatives .
- Pentan-1-ol derivatives (): Simple alcohols like pentan-1-ol lack the amino and thiophene groups but serve as benchmarks for physical properties. For instance, pentan-1-ol has a boiling point of ~138°C, while branched analogues (e.g., 4-methylpentan-1-ol) exhibit lower boiling points due to reduced surface area .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated using analogous structures.
- Boiling Points: Linear alcohols (e.g., pentan-1-ol) have higher boiling points than branched analogues due to stronger van der Waals interactions. The thiophene and amino groups in the target compound likely increase polarity, raising its boiling point relative to pentan-1-ol .
- Toxicity : Pentan-1-ol exhibits moderate aquatic toxicity (EC50 = 341.21 mg/L for Daphnia magna). Thiophene derivatives may show higher toxicity due to aromaticity but require specific testing .
Biological Activity
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is a compound that has garnered attention in pharmacological research due to its structural similarities to other biologically active compounds. This article explores its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₁₃NOS
- IUPAC Name : 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol
This compound features a thiophene ring, which is significant for its interaction with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine (DA), serotonin (5HT), and norepinephrine (NE). The biological activity of 2-amino derivatives typically involves modulation of monoamine transporters.
Neurotransmitter Interaction
Studies have shown that related compounds can act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). For instance, the enantiomeric forms of similar compounds exhibit significant differences in their ability to inhibit these transporters, suggesting a potential for selective activity in therapeutic contexts.
Biological Activity Data
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Comments |
|---|---|---|---|---|
| 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol | TBD | TBD | TBD | Inhibitory effects on DA and NE transporters expected based on structure |
| Analog A | 18.1 | 109 | >200 | Active enantiomer |
| Analog B | 11.5 | 37.8 | 33.1 | Most potent at DAT |
Study 1: Inhibition of Monoamine Uptake
In a study examining the effects of various analogs on monoamine uptake, it was found that compounds similar to 2-amino derivatives exhibited strong inhibitory effects on DAT and NET. The lead compound demonstrated an IC₅₀ value indicating significant potency against DA reuptake, which is crucial for conditions like depression and ADHD.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to the thiophene moiety could enhance or diminish biological activity. For instance, substituents at specific positions on the thiophene ring were correlated with increased DAT inhibition, suggesting that fine-tuning the structure could yield more potent therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol, and how do they influence its physicochemical properties?
- Methodological Answer : The compound contains a thiophene ring, amino group (-NH₂), hydroxyl group (-OH), and a branched alkyl chain. These groups contribute to hydrogen bonding (via -OH and -NH₂) and hydrophobic interactions (via the methyl and thiophene groups). Techniques like X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (e.g., and NMR for stereochemical confirmation ) are critical for structural elucidation. The thiophene ring enhances aromatic stacking potential, while the hydroxyl group increases solubility in polar solvents. Thermodynamic properties (e.g., boiling point) can be modeled using equations like Narsimhan or Yen-Woods , validated against experimental data .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., observed in similar alcohols ).
- NMR Spectroscopy : NMR identifies proton environments (e.g., -OH and -NH₂ signals), while NMR resolves carbon backbone structure. For stereoisomers, 2D NMR (COSY, NOESY) is essential .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., O-H stretch at ~3200–3600 cm) .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodological Answer :
- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hygroscopic degradation .
- Safety Measures : Use PPE (gloves, goggles), ensure ventilation, and avoid exposure to ignition sources (flammability risk from alcohol groups) .
Advanced Research Questions
Q. What strategies can be employed for the enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use Sharpless epoxidation or asymmetric hydrogenation to control stereochemistry at the amino and hydroxyl groups .
- Protecting Groups : Temporarily block -NH₂ (e.g., with Boc groups) and -OH (e.g., silylation) during synthesis to prevent side reactions .
- Enzymatic Resolution : Lipases or esterases can separate enantiomers via kinetic resolution .
Q. How can X-ray crystallography using SHELX software elucidate its stereochemistry?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) diffraction data are required.
- Refinement : SHELXL refines positional and thermal parameters, while SHELXD solves phase problems via direct methods .
- Validation : Check stereochemical accuracy using Hirshfeld surface analysis (e.g., intermolecular interactions in thiophene derivatives ).
Q. What in silico and experimental approaches predict its biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). The thiophene ring may engage in π-π interactions with aromatic residues .
- In Vitro Assays : Test inhibition of bacterial growth (MIC assays) or enzyme activity (e.g., kinase assays) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., solubility, boiling point) from different studies?
- Methodological Answer :
- Statistical Validation : Compare datasets using Bland-Altman plots to identify systematic errors .
- Equation Selection : Use context-specific models (e.g., Rackett equation for liquid density at high temperatures) .
- Experimental Replication : Standardize conditions (e.g., purity >99%, controlled humidity) .
Design a multi-step synthesis route for this compound, considering regioselectivity challenges.
- Methodological Answer :
- Step 1 : Thiophene functionalization via Friedel-Crafts acylation to introduce the ketone group.
- Step 2 : Strecker synthesis to add the amino group, followed by reduction (NaBH₄) to form the alcohol .
- Step 3 : Chiral chromatography to isolate the desired enantiomer .
Notes
- Citations follow format, corresponding to evidence IDs.
- Advanced questions emphasize methodological rigor (e.g., chiral synthesis, crystallography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
